molecular formula C8H7N3O B081230 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 10350-70-6

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B081230
CAS RN: 10350-70-6
M. Wt: 161.16 g/mol
InChI Key: JZIKSOZOBQKFEX-UHFFFAOYSA-N
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Description

The compound “4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine” belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Drug Discovery and Development

1,2,4-Oxadiazole is an essential motif in drug discovery, represented in many experimental, investigational, and marketed drugs . The unique bioisosteric properties and a wide spectrum of biological activities make it a perfect framework for novel drug development .

Synthesis of Bioactive Compounds

The synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature have practical applications for the preparation of pharmaceutically important molecules . These methods expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Anticancer Research

1,2,4-Oxadiazole derivatives have shown potential in anticancer research . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate the anticancer properties of these compounds .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been used in the design of enzyme inhibitors, which are potential drugs . The structure-activity relationship of these compounds is a key area of study in medicinal application .

Anti-Trypanosomal Activity

Some 1,2,4-oxadiazole derivatives have shown anti-trypanosomal activity . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain has been studied using molecular docking .

Scintillating Materials and Dyestuff Industry

Oxadiazoles, including 1,2,4-oxadiazole derivatives, have found applications in the field of scintillating materials and the dyestuff industry .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIKSOZOBQKFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378009
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

CAS RN

10350-70-6
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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